Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets, including enzymes like egfr and GPC-3 , which play crucial roles in various biological processes .
Mode of Action
It’s known that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity . This suggests that the compound may interact with its targets in a way that inhibits their function.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique chemical structure allows it to interact with various biological pathways, making it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various chemical processes and applications.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)nicotinate
2,2,2-Trifluoroethyl methacrylate
Uniqueness: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate stands out due to its unique imidazo[2,1-b][1,3,4]thiadiazole core, which is not commonly found in other compounds
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVPUKANARZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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